molecular formula C15H21NO3 B5577163 7-[3-(2-furyl)propyl]-2-oxa-7-azaspiro[4.5]decan-8-one

7-[3-(2-furyl)propyl]-2-oxa-7-azaspiro[4.5]decan-8-one

Cat. No.: B5577163
M. Wt: 263.33 g/mol
InChI Key: VVYDCDBYGNAQFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[3-(2-furyl)propyl]-2-oxa-7-azaspiro[4.5]decan-8-one, also known as FSK-441, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. FSK-441 is a spirocyclic compound that belongs to the class of spiroketals and has a unique structure that makes it an attractive target for drug development.

Scientific Research Applications

Antiviral Applications

A study highlights the synthesis and evaluation of 1-thia-4-azaspiro[4.5]decan-3-one derivatives against human coronavirus and influenza virus. Compounds from this series showed significant inhibition of human coronavirus 229E replication, demonstrating the potential of spirocyclic compounds in antiviral drug development (Apaydın et al., 2019).

Synthesis and Chemical Properties

Research on spiroaminals, specifically the 1-oxa-7-azaspiro[4.5]decane and related structures, discusses their significant biological activities and the challenges they present for chemical synthesis. These compounds are notable for their unique skeletons and potential applications, underlining the importance of developing new strategies for their synthesis (Sinibaldi & Canet, 2008).

Anticonvulsant Activity

A series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives were synthesized and evaluated for their anticonvulsant and neurotoxic properties. These compounds, featuring aromatic substitutions, showed promising anticonvulsant activity in preclinical models, indicating the therapeutic potential of spirocyclic derivatives in neurological conditions (Obniska, Kamiński, & Tatarczyńska, 2006).

Novel Building Blocks

Research describes the development of novel spirolactam building blocks through regio- and chemoselective reactions. This work showcases the versatility of spirocyclic structures in constructing complex organic molecules, highlighting their importance in organic synthesis and potential pharmaceutical applications (Khan & Dash, 2003).

Antitumor Activity

A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives were synthesized and showed moderate to potent antitumor activity against various human cancer cell lines. This study exemplifies the application of spirocyclic compounds in the development of new anticancer drugs, showcasing their potential to target multiple types of cancer cells (Yang et al., 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s designed as a drug, the furan ring, oxygen, and nitrogen might interact with biological targets in specific ways .

Safety and Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. Standard safety procedures should be followed when handling it, and any waste should be disposed of according to local regulations .

Future Directions

Future research could involve synthesizing the compound and studying its properties and potential applications. This could include testing its biological activity, investigating its reactivity, studying its physical properties, and more .

Properties

IUPAC Name

9-[3-(furan-2-yl)propyl]-2-oxa-9-azaspiro[4.5]decan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c17-14-5-6-15(7-10-18-12-15)11-16(14)8-1-3-13-4-2-9-19-13/h2,4,9H,1,3,5-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYDCDBYGNAQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOC2)CN(C1=O)CCCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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